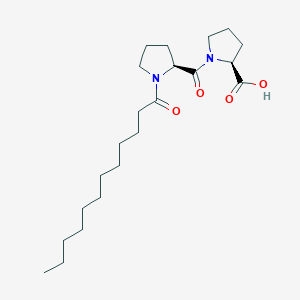
1-Dodecanoyl-L-prolyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecanoyl-L-prolyl-L-proline is a synthetic compound derived from the amino acid L-proline. This compound is characterized by the presence of a dodecanoyl group attached to the proline moiety, forming a unique structure that has garnered interest in various scientific fields. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
準備方法
The synthesis of 1-Dodecanoyl-L-prolyl-L-proline typically involves classical peptide synthesis methods. One common approach is the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of the NH group, followed by carbodiimide-promoted peptide bond formation . The synthetic route can be summarized as follows:
Protection of L-proline: The NH group of L-proline is protected using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups.
Formation of the peptide bond: The protected L-proline is then reacted with dodecanoic acid in the presence of a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
化学反応の分析
1-Dodecanoyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Dodecanoyl-L-prolyl-L-proline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: It is used in studies related to protein folding and structure due to its proline content, which plays a crucial role in protein conformation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-Dodecanoyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The compound’s proline moiety allows it to participate in various biochemical reactions, including enzyme catalysis and protein-protein interactions. The dodecanoyl group enhances its hydrophobicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-Dodecanoyl-L-prolyl-L-proline can be compared with other similar compounds, such as:
L-Proline: A natural amino acid with a simpler structure, used widely in peptide synthesis and as a catalyst in organic reactions.
L-Azetidine-2-carboxylic acid: A proline analogue with a four-membered ring structure, known for its role in studying protein folding and its potential antitumor activity.
Trans-4-hydroxy-L-proline: A hydroxylated form of proline, abundant in collagen, used in the synthesis of pharmaceuticals and as a chiral building block.
特性
CAS番号 |
65550-44-9 |
|---|---|
分子式 |
C22H38N2O4 |
分子量 |
394.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H38N2O4/c1-2-3-4-5-6-7-8-9-10-15-20(25)23-16-11-13-18(23)21(26)24-17-12-14-19(24)22(27)28/h18-19H,2-17H2,1H3,(H,27,28)/t18-,19-/m0/s1 |
InChIキー |
QASPFWNUVWKHIS-OALUTQOASA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















